molecular formula C9H11F2NO B13233614 [2-(2,4-Difluorophenoxy)ethyl](methyl)amine

[2-(2,4-Difluorophenoxy)ethyl](methyl)amine

Cat. No.: B13233614
M. Wt: 187.19 g/mol
InChI Key: TYVKNOWSCWRHBY-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)ethylamine is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to an ethyl chain, which is further connected to a methylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)ethylamine typically involves the reaction of 2,4-difluorophenol with ethylene oxide to form 2-(2,4-difluorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(2,4-Difluorophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluorophenoxy)ethylamine is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Difluorophenoxy)ethyl]amine
  • [2-(2,4-Difluorophenoxy)ethyl]ethylamine
  • [2-(2,4-Difluorophenoxy)ethyl]propylamine

Uniqueness

2-(2,4-Difluorophenoxy)ethylamine is unique due to its specific substitution pattern and the presence of both difluorophenoxy and methylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-methylethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3

InChI Key

TYVKNOWSCWRHBY-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=C(C=C(C=C1)F)F

Origin of Product

United States

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